molecular formula C8H9ClS B7997894 4-Chloro-3-methylphenyl methyl sulfide

4-Chloro-3-methylphenyl methyl sulfide

Cat. No.: B7997894
M. Wt: 172.68 g/mol
InChI Key: MOOGOGTUYWIWBT-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl methyl sulfide (CAS 152382-26-8) is an organosulfur compound with the molecular formula C₁₀H₉ClN₂S₂ and a molar mass of 256.77 g/mol. Key physicochemical properties include a predicted density of 1.26 g/cm³, boiling point of 385.4°C, and pKa of -6.21 . The compound features a methylsulfide (-S-CH₃) group attached to a substituted aromatic ring (4-chloro-3-methylphenyl), which influences its reactivity and applications in organic synthesis, particularly in the preparation of heterocycles like NH-pyrroles .

Properties

IUPAC Name

1-chloro-2-methyl-4-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOGOGTUYWIWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl methyl sulfide typically involves the reaction of 4-chloro-3-methylphenol with a suitable sulfide source. One common method is the reaction of 4-chloro-3-methylphenol with dimethyl sulfide in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds via the formation of an intermediate sulfonium ion, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to the corresponding sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, ether as a solvent.

    Substitution: Sodium amide, ethanol as a solvent.

Major Products Formed

    Oxidation: 4-Chloro-3-methylphenyl methyl sulfoxide, 4-Chloro-3-methylphenyl methyl sulfone.

    Reduction: 4-Chloro-3-methylphenyl thiol.

    Substitution: Various substituted phenyl methyl sulfides depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-methylphenyl methyl sulfide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a model compound for studying the reactivity of sulfides.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl methyl sulfide depends on the specific application. In chemical reactions, the sulfide group can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, the compound may interact with cellular components, potentially disrupting cell membranes or interfering with enzyme activity.

Comparison with Similar Compounds

4-Chloro-3-methylphenyl Ethyl Sulfide

  • Molecular Formula : C₉H₁₁ClS
  • Molecular Weight : 186.70 g/mol
  • Limited physical data are available, but its lower molecular weight suggests differences in solubility and volatility compared to the methyl derivative.
  • Applications : Used in similar synthetic pathways but may exhibit altered reaction kinetics due to the ethyl substituent .

(4-Chlorophenyl)methanesulfonyl Chloride

  • Molecular Formula : C₇H₆Cl₂O₂S
  • Molecular Weight : 229.09 g/mol
  • Key Differences: The sulfonyl chloride (-SO₂Cl) group is highly electrophilic, enabling reactions with amines to form sulfonamides, unlike the sulfide group.
  • Applications : Primarily used as an intermediate in sulfonamide drug synthesis.

3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl Chloride

  • Molecular Formula : C₇H₆Cl₂O₂S₂
  • Molecular Weight : 257.16 g/mol
  • Key Differences :
    • Contains both a methylsulfide (-S-CH₃) and a sulfonyl chloride (-SO₂Cl) group, enabling dual reactivity.
    • The meta-chloro substituent alters electronic effects on the aromatic ring compared to the para-substituted target compound.
  • Applications : Useful in multi-step syntheses requiring sequential functionalization .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Profile Applications
4-Chloro-3-methylphenyl methyl sulfide C₁₀H₉ClN₂S₂ 256.77 Methylsulfide, Chloro, Methyl Moderate nucleophilicity; stable under basic conditions NH-pyrrole synthesis , organocatalysis
4-Chloro-3-methylphenyl ethyl sulfide C₉H₁₁ClS 186.70 Ethylsulfide, Chloro, Methyl Reduced reactivity due to steric hindrance Specialty chemical intermediates
(4-Chlorophenyl)methanesulfonyl chloride C₇H₆Cl₂O₂S 229.09 Sulfonyl chloride, Chloro High electrophilicity; reacts with amines Sulfonamide drug precursors
3-Chloro-4-(methylsulfanyl)benzene-1-sulfonyl chloride C₇H₆Cl₂O₂S₂ 257.16 Sulfonyl chloride, Methylsulfide Dual reactivity for sequential reactions Complex molecule synthesis

Research Findings and Reaction Tolerance

  • Synthetic Tolerance : In NH-pyrrole synthesis, the 4-chloro-3-methylphenyl substituent (as in the target compound) is well-tolerated, yielding products in good yields (e.g., 32s in ). However, smaller substituents (e.g., R₂ = H or CH₃) fail to react, highlighting the importance of steric and electronic effects .
  • Electronic Effects : The electron-withdrawing chloro group at the para position enhances the stability of intermediates in Friedel-Crafts and nucleophilic aromatic substitution reactions compared to meta-substituted analogs .

Biological Activity

4-Chloro-3-methylphenyl methyl sulfide, also known as chloromethylphenyl sulfide, is a compound with notable biological activities that have been the subject of various studies. This article provides an overview of its biological activity, including antimicrobial properties, cytotoxic effects, and enzyme inhibition, supported by data tables and case studies.

The structure of this compound includes a chlorinated aromatic ring and a methyl sulfide group, which contribute to its reactivity and biological interactions. The compound is characterized by:

  • Molecular Formula : C8H9ClS
  • Molecular Weight : 188.68 g/mol
  • CAS Number : 7570-91-4

The biological activity of this compound is primarily attributed to the following mechanisms:

  • Formation of Reactive Intermediates : It can form reactive species that interact with biomolecules such as proteins and nucleic acids, potentially leading to modifications that disrupt normal cellular functions.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage or apoptosis.
  • Protein Cross-linking : Similar compounds have shown the ability to cross-link proteins through disulfide bonds, affecting cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria. For example, it demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli.
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus24
Escherichia coli22
Klebsiella pneumoniae25
  • Fungal Activity : Exhibits antifungal properties against pathogens like Candida albicans, with effective concentrations reported in in vitro assays.

Cytotoxic Effects

The cytotoxic potential of this compound has been evaluated in various cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)15.0
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)18.0

These results suggest that the compound may serve as a lead for developing anticancer agents due to its ability to induce apoptosis through oxidative mechanisms.

Enzyme Inhibition

Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, although further research is needed to identify the exact targets.

Case Studies and Research Findings

Several case studies have documented the biological implications of this compound:

  • Case Study 1 : A study published in The Journal of Organic Chemistry explored polyspiro compounds synthesized from this compound, which demonstrated promising activity against cancer cell lines by disrupting cellular functions through protein modification.
  • Case Study 2 : Research highlighted in the Journal of Medicinal Chemistry examined similar sulfide derivatives for their therapeutic potential. The findings indicated significant cytotoxicity against various tumor cell lines, suggesting mechanisms involving ROS generation.
  • Case Study 3 : An investigation into compounds with sulfide bridges showed that this compound could participate in redox cycling processes leading to protein cross-linking and subsequent cellular effects.

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